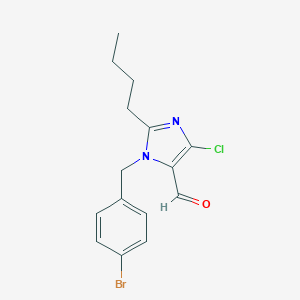
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
Número de catálogo B130596
Peso molecular: 355.66 g/mol
Clave InChI: DCAOUKIOMHLRBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07164029B2
Procedure details


1.61 g of 1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one and 10 ml of toluene are loaded into a round-bottom flask. The mixture is cooled down to 0–5° C., then added dropwise with 1.4 ml of phosphorous oxychloride. The temperature is slowly allowed to reach 90° C. and 1.2 ml of dimethylformamide are added dropwise. The mixture is heated at 115° C. for 2 h, then cooled to room temperature and added with 50 ml of toluene, 100 g of crushed ice and 10 g of celite. Stirring is continued for 30 minutes, then the pH is adjusted to 8 with 30% aqueous NaOH and the precipitate is filtered off using a Buchner funnel. The organic phase is concentrated under vacuum and chromatographed eluting with 1:1 v/v hexane-diethyl ether. 380 mg of product (IV) as a colourless oil is obtained.
Name
1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one
Quantity
1.61 g
Type
reactant
Reaction Step One





[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[CH2:11][C:10](=O)[N:9]=[C:8]2[CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O.[OH-].[Na+].CN(C)[CH:28]=[O:29]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[C:11]([CH:28]=[O:29])=[C:10]([Cl:21])[N:9]=[C:8]2[CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CN2C(=NC(C2)=O)CCCC)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled down to 0–5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase is concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:1 v/v hexane-diethyl ether
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(CN2C(=NC(=C2C=O)Cl)CCCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 380 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

